molecular formula C8H7ClN2S B128053 5-chloro-N-methyl-1,3-benzothiazol-2-amine CAS No. 34551-17-2

5-chloro-N-methyl-1,3-benzothiazol-2-amine

Cat. No.: B128053
CAS No.: 34551-17-2
M. Wt: 198.67 g/mol
InChI Key: ZIYKFNBOSWDWSJ-UHFFFAOYSA-N
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Description

5-Chloro-N-methyl-1,3-benzothiazol-2-amine (5-CNBTA) is an organic compound with potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic products. It is a member of the benzothiazole class of compounds, which have been studied for their potential in the synthesis of a range of therapeutic agents. 5-CNBTA has been studied for its ability to react with a variety of compounds, including amines, alcohols, and other organic compounds.

Scientific Research Applications

Antitumor Applications

Benzothiazoles, including 5-chloro-N-methyl-1,3-benzothiazol-2-amine, have shown potent and selective antitumor activity against various cancer cell lines. Studies have indicated that these compounds may have a novel mechanism of action in treating cancers such as breast, ovarian, colon, and renal cell carcinomas. The role of metabolism, particularly N-acetylation and oxidation, is critical in the antitumor activities of these benzothiazoles (Chua et al., 1999).

Fluorescent and Colorimetric Applications

Benzothiazoles have been used to create fluorescent and colorimetric pH probes. A study demonstrated the synthesis of a benzothiazole-based probe that is highly water-soluble and can be used for monitoring acidic and alkaline solutions, potentially working as an on-off real-time pH sensor for intracellular pH imaging (Diana et al., 2020).

Pharmacological Screening

Several benzothiazole derivatives have been synthesized and screened for their pharmacological properties. These compounds have demonstrated various biological activities, such as anti-microbial and anti-oxidant effects, making them of interest in the development of new therapeutic agents (Raparla et al., 2013).

Biochemical Synthesis

Benzothiazoles have been involved in the biochemical synthesis of complex molecules. For example, the N-methylation of benzothiazole-protected amino acids has been used in the synthesis of hindered tetrapeptides, showcasing the versatility of benzothiazoles in organic synthesis (Vedejs & Kongkittingam, 2000).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzothiazole derivatives, including 5-chloro-N-methyl-1,3-benzothiazol-2-amine, are of significant interest in drug design due to their high biological and pharmacological activity . Future research may focus on developing new drugs and materials using these compounds, as well as new synthetic approaches and patterns of reactivity .

Properties

IUPAC Name

5-chloro-N-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-10-8-11-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYKFNBOSWDWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(S1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34551-17-2
Record name 5-chloro-N-methyl-1,3-benzothiazol-2-amine
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